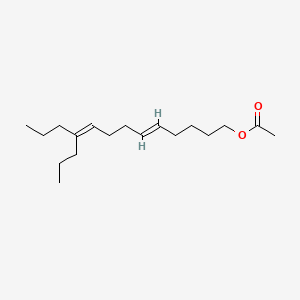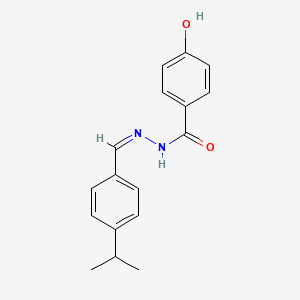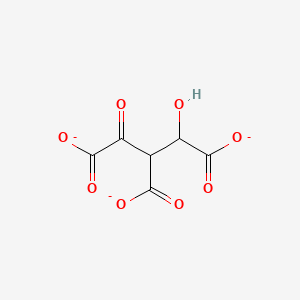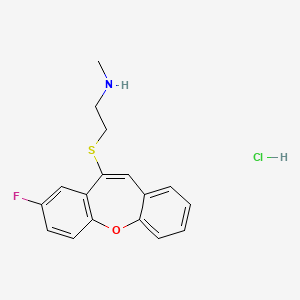
Fluradoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluradoline Hydrochloride is a centrally acting antinociceptive agent with antidepressant properties. It has been studied for its ability to block the reuptake of neurotransmitters such as norepinephrine, serotonin, and dopamine in the brain. This compound has shown potential in the prevention of acute and chronic postsurgical pain .
Preparation Methods
Industrial Production Methods: Industrial production methods for Fluradoline Hydrochloride are typically proprietary and involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts, solvents, and purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Fluradoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
Chemistry: It is used as a model compound to study the reuptake inhibition of neurotransmitters.
Biology: It is used in research to understand the mechanisms of pain and depression.
Medicine: It has potential therapeutic applications in the treatment of acute and chronic pain, as well as depression.
Industry: It may be used in the development of new analgesic and antidepressant drugs.
Mechanism of Action
Fluradoline Hydrochloride exerts its effects by blocking the reuptake of norepinephrine, serotonin, and dopamine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their effects. The compound also antagonizes peripheral sodium channels and spinal N-methyl-D-aspartate receptors, contributing to its analgesic properties .
Comparison with Similar Compounds
Amitriptyline: Another tricyclic antidepressant with similar reuptake inhibition properties.
Duloxetine: A serotonin-norepinephrine reuptake inhibitor used for pain and depression.
Venlafaxine: Another serotonin-norepinephrine reuptake inhibitor with similar applications.
Uniqueness: Fluradoline Hydrochloride is unique due to its combined antinociceptive and antidepressant properties. Unlike some other compounds, it has shown potential in both acute and chronic pain management, making it a versatile candidate for therapeutic applications .
Properties
CAS No. |
77590-97-7 |
|---|---|
Molecular Formula |
C17H17ClFNOS |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
2-(3-fluorobenzo[b][1]benzoxepin-5-yl)sulfanyl-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C17H16FNOS.ClH/c1-19-8-9-21-17-10-12-4-2-3-5-15(12)20-16-7-6-13(18)11-14(16)17;/h2-7,10-11,19H,8-9H2,1H3;1H |
InChI Key |
HIOVQJCJNCRSCC-UHFFFAOYSA-N |
SMILES |
CNCCSC1=CC2=CC=CC=C2OC3=C1C=C(C=C3)F.Cl |
Canonical SMILES |
CNCCSC1=CC2=CC=CC=C2OC3=C1C=C(C=C3)F.Cl |
Related CAS |
71316-84-2 (Parent) |
Synonyms |
fluradoline fluradoline hydrochloride fluradoline maleate (1:1) salt HP 494 HP-494 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


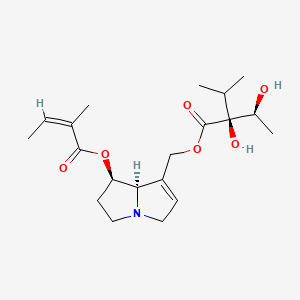
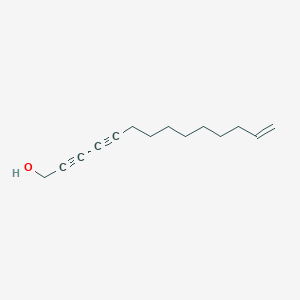
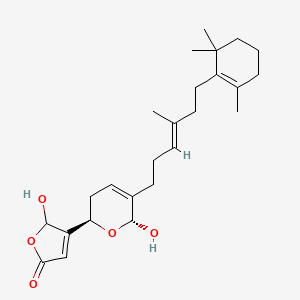
![2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1238369.png)
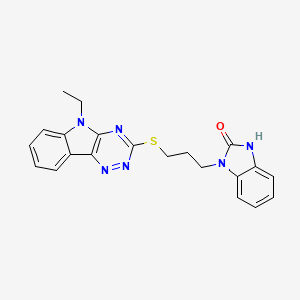
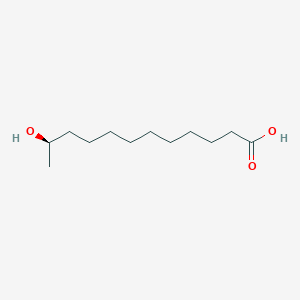
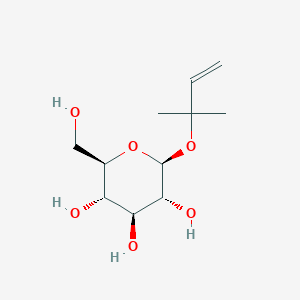
![methyl (Z)-2-[(6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1238376.png)

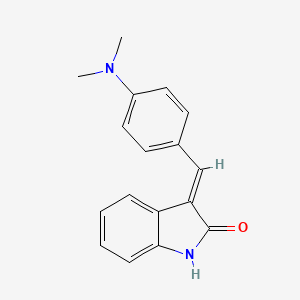
![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1238381.png)
